molecular formula C14H23BrCl2N2O B4726825 (5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4726825
M. Wt: 386.2 g/mol
InChI Key: WQFARRLOMULSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as BODIPY, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a high affinity for certain biological targets. BODIPY has been used in a variety of applications, including imaging and sensing of biological molecules and processes.

Mechanism of Action

(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride works by binding to specific biological targets, such as proteins or lipids, and emitting a fluorescent signal when excited by light. The fluorescent signal can be detected and used to study the behavior of the target molecule. This compound can be designed to bind to specific targets by modifying the chemical structure of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of this compound in vivo may have different effects than its use in vitro.

Advantages and Limitations for Lab Experiments

(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified to bind to specific targets. It is also highly fluorescent, making it easy to detect and quantify. However, there are also limitations to the use of this compound. It may not accurately reflect the behavior of the target molecule in vivo, and its fluorescent signal may be affected by factors such as pH and temperature.

Future Directions

There are many potential future directions for the use of (5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in scientific research. One area of interest is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of interest is the use of this compound in combination with other imaging techniques, such as electron microscopy, to provide more detailed information about cellular processes. Additionally, the development of new synthesis methods for this compound could lead to the creation of novel probes with unique properties.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been used in a variety of scientific research applications, including imaging and sensing of biological molecules and processes. It has been used to study the localization and trafficking of proteins, the dynamics of lipid membranes, and the activity of enzymes. This compound has also been used as a biosensor for the detection of various molecules, including glucose, ions, and neurotransmitters.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.2ClH/c1-18-14-3-2-13(15)8-12(14)10-17-9-11-4-6-16-7-5-11;;/h2-3,8,11,16-17H,4-7,9-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFARRLOMULSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.